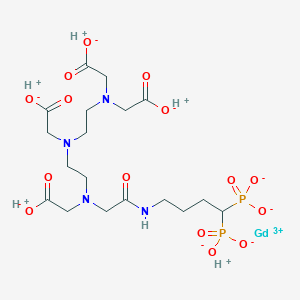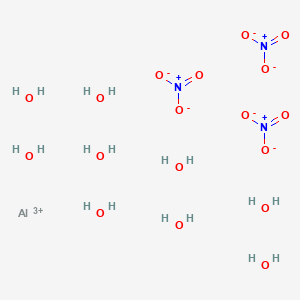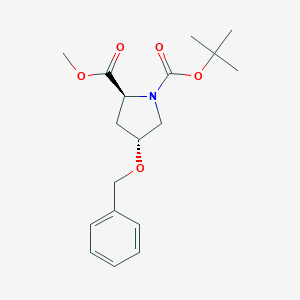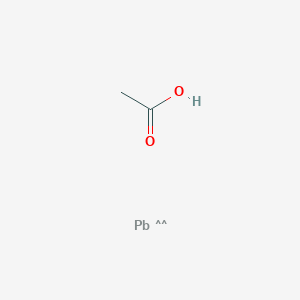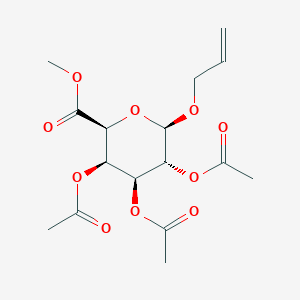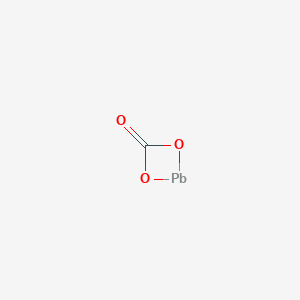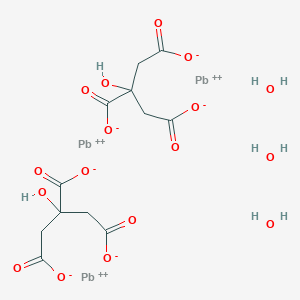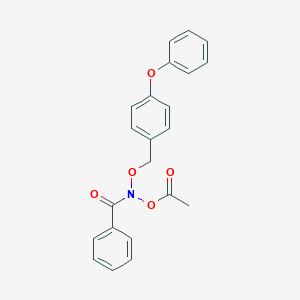
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide
Descripción general
Descripción
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as APB or 4'-O-acetylated apigenin benzoylhydrazone. It is a synthetic derivative of apigenin, a flavonoid commonly found in plants. APB has been studied for its potential therapeutic properties, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide involves the inhibition of various signaling pathways involved in cancer cell growth and survival. APB has been shown to inhibit the Akt/mTOR pathway, which is commonly activated in cancer cells. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. APB has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide in lab experiments is its specificity for cancer cells. It has been shown to selectively inhibit the growth of cancer cells, while leaving normal cells unaffected. Another advantage is its low toxicity, which makes it a promising candidate for cancer treatment. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide. One direction is to study its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Another direction is to optimize its synthesis and develop more potent derivatives. Additionally, more research is needed to understand its mechanism of action and potential side effects in vivo.
Métodos De Síntesis
The synthesis of N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide involves a series of chemical reactions. The starting material is apigenin, which is converted into 4'-O-acetylated apigenin. This compound is then reacted with benzoyl hydrazine to form the final product, APB. The synthesis process has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. APB has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
[benzoyl-[(4-phenoxyphenyl)methoxy]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-17(24)28-23(22(25)19-8-4-2-5-9-19)26-16-18-12-14-21(15-13-18)27-20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMENDRKLBIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160983 | |
| Record name | Benzamide, N-(acetyloxy)-N-((4-phenoxyphenyl)methoxy) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide | |
CAS RN |
139259-92-0 | |
| Record name | N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139259920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(acetyloxy)-N-((4-phenoxyphenyl)methoxy) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(ACETYLOXY)-N-((4-PHENOXYPHENYL)METHOXY)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV01GZK8GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



